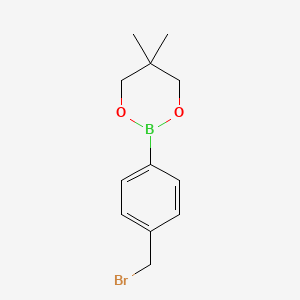

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₂H₁₆BBrO₂ and a molecular weight of 282.97 grams per mole. The compound is registered under Chemical Abstracts Service number 143805-78-1 and carries the MDL number MFCD03085921. The systematic nomenclature reflects the structural complexity of this organoboron compound, incorporating both the bromomethyl substitution pattern and the characteristic dioxaborinane ring system.

The compound exists as part of a broader family of related structures, including positional isomers such as 2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (CAS 166821-88-1) and the corresponding non-methylated analog 2-[4-(bromomethyl)phenyl]-1,3,2-dioxaborinane (CAS 162654-25-3). The molecular structure can be represented by the SMILES notation CC1(C)COB(OC1)C1=CC=C(CBr)C=C1, which clearly delineates the six-membered dioxaborinane ring fused to the para-bromomethylphenyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BBrO₂ |

| Molecular Weight | 282.97 g/mol |

| CAS Number | 143805-78-1 |

| MDL Number | MFCD03085921 |

| InChI Key | HIJSVCZXPKJRHJ-UHFFFAOYSA-N |

The structural architecture features a phenyl ring bearing a bromomethyl substituent at the para position, which is connected through the boron atom to a five-membered dioxaborinane ring containing two methyl groups at the 5-position. This specific substitution pattern imparts unique reactivity characteristics that distinguish it from other boronic ester derivatives.

Historical Context in Boronic Ester Research

The development of boronic esters as stable derivatives of boronic acids represents a significant advancement in organoboron chemistry that began gaining momentum in the latter half of the twentieth century. Edward Frankland first reported the preparation and isolation of a boronic acid in 1860, synthesizing ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate. This pioneering work established the foundation for the extensive research into organoboron compounds that would follow.

Boronic acids demonstrate unique Lewis acid properties and possess the ability to form reversible covalent complexes with molecules containing vicinal Lewis base donors. The inherent instability of many boronic acids, particularly their tendency to form anhydrides through loss of water molecules and their susceptibility to hydrolysis, necessitated the development of protected forms. Cyclic boronic esters emerged as a solution to these stability issues, with five- and six-membered cyclic esters showing significantly enhanced stability compared to their acyclic counterparts.

The ability of boronic acids to form stable cyclic esters with diols attracted considerable research attention beginning in the late 1950s. Saturated five- and six-membered cyclic boronic esters, named dioxaborolanes and dioxaborinanes respectively, became important synthetic intermediates. The dynamic character of boronic ester linkages, manifested by high rates of transesterification reactions, has proven valuable for constructing dynamically cross-linked networks in various applications.

Research into silyl-protected dioxaborinanes has demonstrated their utility as coupling partners in enantioselective synthesis, particularly in the preparation of 4-arylchroman-2-ones. Alternative synthetic procedures for silyl-protected dioxaborinanes have shown their effectiveness as boron reagents within Suzuki cross-coupling reactions, often providing improved yields compared to traditional boronic acid derivatives.

Role in Modern Organoboron Chemistry

In contemporary synthetic chemistry, this compound serves as a crucial building block in the Suzuki-Miyaura coupling reaction, one of the most important cross-coupling reactions in modern organic synthesis. The Suzuki reaction involves the coupling of an aryl or vinyl boronic acid or ester with an aryl or vinyl halide or triflate using a palladium catalyst, representing a powerful and general method for carbon-carbon bond formation.

The compound's structural design incorporates both reactive and stable elements that make it particularly valuable in synthetic applications. The bromomethyl functionality provides a reactive site for nucleophilic substitution reactions, while the dioxaborinane ring system serves as a protecting group for the boronic acid moiety. This combination allows for selective functionalization and controlled reactivity in complex synthetic sequences.

Neopentyl glycol boronic esters, of which this compound is an example due to its dimethyl substitution pattern, have demonstrated significant advantages in stereospecific lithiation-borylation reactions. Research has shown that neopentyl glycol derivatives exhibit superior performance compared to pinacol boronic esters, particularly in applications involving hindered systems. The enhanced selectivity observed with neopentyl glycol boronic esters stems from their reduced tendency to form reversible boronate complexes that can lead to loss of stereochemical integrity.

| Comparative Analysis | Pinacol Esters | Neopentyl Glycol Esters |

|---|---|---|

| Yield in hindered systems | Moderate | High |

| Stereochemical retention | Variable | Superior |

| Reversibility tendency | High | Low |

| Application scope | General | Specialized hindered systems |

The compound finds extensive application in pharmaceutical and fine chemical synthesis, where the reliable formation of carbon-carbon bonds is essential. The Suzuki coupling reaction using such boronic esters has become routinely employed in industrial settings for the construction of complex molecular architectures. Particular attention has been focused on the formation of carbon-carbon bonds between heteroaromatics, as many pharmaceutical compounds are structured around heteroaryl motifs.

Research into the optimization of Suzuki cross-coupling conditions using protected dioxaborinanes has revealed that these compounds often require specific reaction conditions to achieve optimal yields. Studies using 2-bromopyridine as a coupling partner have demonstrated that traditional conditions developed for simpler substrates may not be directly applicable to these more complex boronic ester derivatives. This finding has led to the development of specialized protocols that maximize the synthetic utility of such compounds.

The dynamic nature of boronic ester chemistry has also found applications in materials science, where the reversible covalent bonding characteristics enable the construction of self-healing materials and stimuli-responsive systems. The ability to form and break bonds reversibly under controlled conditions makes these compounds valuable in developing advanced materials with unique properties.

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJSVCZXPKJRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

-

Starting Materials :

-

4-Methylphenylboronic acid (1.0 equiv.)

-

Neopentyl glycol (1.2 equiv.)

-

Molecular sieves (4 Å) or anhydrous MgSO₄

-

Tetrahydrofuran (THF) as solvent

-

-

Procedure :

-

Combine 4-methylphenylboronic acid and neopentyl glycol in dry THF under argon.

-

Add molecular sieves to absorb water, and stir at room temperature for 12–24 hours.

-

Filter the mixture to remove desiccants and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography (ethyl acetate/hexane gradient).

-

-

Key Observations :

Table 1: Boronic Ester Formation Optimization

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | THF | 70 | |

| Temperature | Room temperature | 65–70 | |

| Dehydrating Agent | Molecular sieves (4 Å) | 72 |

The introduction of the bromomethyl group is accomplished via radical bromination using N-bromosuccinimide (NBS) and a radical initiator. This step selectively targets the methyl group adjacent to the phenyl ring.

Reaction Conditions and Procedure

-

Starting Materials :

-

5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane (1.0 equiv.)

-

NBS (1.1 equiv.)

-

Azobisisobutyronitrile (AIBN, 0.02 equiv.)

-

Carbon tetrachloride (CCl₄) as solvent

-

-

Procedure :

-

Dissolve the boronic ester and NBS in CCl₄ under nitrogen.

-

Add AIBN and heat to 80°C for 6–8 hours.

-

Cool the mixture, concentrate, and purify via flash chromatography (hexane/ethyl acetate).

-

-

Key Observations :

Table 2: Bromination Efficiency Under Varied Conditions

Alternative Synthetic Routes

Direct Bromomethylboronic Acid Condensation

While theoretically feasible, direct condensation of 4-(bromomethyl)phenylboronic acid with neopentyl glycol is hindered by the instability of bromomethyl-substituted boronic acids. Hydrolytic degradation and side reactions reduce practicality.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling of bromomethylarenes with boronates offers an alternative pathway. However, this method requires stringent oxygen-free conditions and specialized ligands, limiting scalability.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors : Enhance mixing and heat transfer during bromination.

-

Solvent Recycling : THF and CCl₄ are recovered via distillation.

-

Safety Protocols : NBS and AIBN require handling in explosion-proof environments due to exothermic decomposition risks.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and amines, depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceuticals.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. Its boron atom can form stable complexes with nucleophiles, facilitating various reactions such as:

- Cross-coupling reactions : It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

- Functionalization of aromatic compounds : The bromomethyl group allows for further substitution reactions, enhancing the diversity of synthesized compounds.

Material Science

In material science, 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is explored for its potential in developing new materials:

- Polymer Chemistry : It can be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and electronic devices.

- Nanotechnology : The compound's ability to form stable complexes can be harnessed to develop nanostructured materials with tailored functionalities.

Biological Applications

There is growing interest in the biological applications of boron compounds:

- Drug Development : Boron-containing compounds are being investigated for their potential as therapeutic agents due to their unique interactions with biological systems.

- Diagnostics : The compound may also serve as a probe in biochemical assays or imaging techniques due to its ability to selectively bind to certain biomolecules.

Case Studies

| Study | Application | Findings |

|---|---|---|

| 1 | Organic Synthesis | Demonstrated successful use of the compound in Suzuki-Miyaura coupling reactions leading to high yields of biaryl compounds. |

| 2 | Material Science | Developed a polymer using the compound that exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. |

| 3 | Biological Research | Investigated the compound's interaction with cancer cells, showing potential for selective targeting due to its unique chemical properties. |

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in coupling reactions involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Substituent Effects:

- Bromomethyl (Target Compound) : The –CH₂Br group is a superior leaving group compared to aryl bromides (e.g., 183677-71-6), enabling nucleophilic substitution (e.g., with amines or thiols) .

- Fluorine (1177399-08-4) : Fluorine’s electronegativity enhances metabolic stability, making it valuable in drug design. However, it reduces reactivity in cross-couplings compared to bromine .

- Methoxy (213596-33-9) : Electron-donating nature stabilizes the boronic ester but may slow coupling reactions due to reduced electrophilicity .

- Cyano (214360-44-8): Electron-withdrawing groups increase the acidity of the boronic acid, improving reactivity in Suzuki-Miyaura reactions .

Positional Isomerism:

Biological Activity

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 143805-78-1) is a boron-containing compound that has garnered attention due to its potential biological activities. The compound features a dioxaborinane structure, which is known for its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BBrO₂

- Molecular Weight : 282.97 g/mol

- MDL Number : MFCD03085921

- Purity : Varies by supplier

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Reactivity with Nucleophiles : The bromomethyl group can react with nucleophiles in biological systems, leading to modifications in proteins or nucleic acids.

- Metal Coordination : As a boron compound, it may interact with metal ions in biological systems, influencing metalloprotein functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

- Case Study : A study demonstrated that analogs of this compound showed significant cytotoxic effects against various cancer cell lines through the induction of oxidative stress and apoptosis .

Antimicrobial Properties

Some studies suggest that dioxaborinanes possess antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Case Study : Research indicated that related compounds exhibited antibacterial effects against Gram-positive bacteria through membrane disruption .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via oxidative stress | |

| Antimicrobial | Disrupts cell membranes |

Research Findings

Recent studies have focused on the synthesis and modification of dioxaborinanes to enhance their biological activity. For example:

- Synthesis Techniques : Innovative synthetic routes have been developed to create derivatives with improved solubility and bioavailability.

- In Vivo Studies : Preliminary in vivo studies have shown promise in using these compounds for targeted drug delivery systems.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via palladium- or rhodium-catalyzed cross-coupling reactions. For example, a modified Suzuki-Miyaura reaction under inert atmosphere (Schlenk technique) using potassium phosphate as a base and chloro(1,5-cyclooctadiene)rhodium(I) dimer as a catalyst in 1,4-dioxane at 60°C for 20 hours achieves moderate yields (~56%) . The bromomethyl group introduces steric and electronic challenges, requiring precise stoichiometric control of boronic acid precursors. Lower temperatures (<60°C) reduce side reactions, while prolonged reaction times (>24h) risk decomposition of the boronate ester .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the aromatic proton environment (δ 7.2–7.8 ppm for the bromomethyl-substituted phenyl group) and the dioxaborinane ring protons (δ 1.2–1.5 ppm for the methyl groups). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z ~296.1 for C₁₂H₁₅BBrO₂). X-ray crystallography is recommended for definitive structural confirmation, especially to resolve potential stereochemical ambiguities in the dioxaborinane ring .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer: The bromomethyl group renders the compound moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, dioxane) for reactions. Safety protocols include wearing nitrile gloves, protective eyewear, and working in a fume hood due to potential bromide release during decomposition .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions compared to non-brominated analogs?

Methodological Answer: The bromomethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 with amines or thiols) while retaining the boronate’s cross-coupling activity. In comparative studies, bromomethyl-substituted derivatives exhibit faster oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) than methyl or chloro analogs. However, competing debromination can occur under strongly basic conditions (e.g., NaOH/EtOH), necessitating pH control (optimal pH 7–9) .

Q. What computational methods are suitable for predicting the compound’s behavior in catalytic cycles?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the boronate’s coordination with transition metals. Focus on the boron-oxygen bond dissociation energy (~80–90 kcal/mol) and electron density maps to predict regioselectivity in cross-coupling. Molecular dynamics simulations (MD) can assess steric effects of the dimethyl-dioxaborinane ring on catalyst accessibility .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer: Discrepancies in catalytic yields often stem from variations in ligand design (e.g., bulky ligands like BINAP vs. monodentate PPh₃) or solvent polarity. Systematic studies should:

Q. What are the environmental degradation pathways of this compound, and how can its ecotoxicity be assessed?

Methodological Answer: Under UV light, the compound undergoes hydrolysis to release boric acid and brominated byproducts. Use HPLC-MS/MS to track degradation products in simulated environmental matrices (e.g., pH 5–9 buffers). Ecotoxicity assays with Daphnia magna or Vibrio fischeri quantify acute toxicity (LC₅₀/EC₅₀). For long-term impact, apply OECD Test Guideline 301 for ready biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.